molecular formula C6H6F3NO2 B3131559 4-(Trifluoromethyl)piperidine-2,6-dione CAS No. 356518-29-1

4-(Trifluoromethyl)piperidine-2,6-dione

Cat. No.: B3131559
CAS No.: 356518-29-1
M. Wt: 181.11 g/mol
InChI Key: SJVZSZLUUIIINC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-2,6-dione is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with two keto groups at positions 2 and 6

Scientific Research Applications

4-(Trifluoromethyl)piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 4-(Trifluoromethyl)piperidine-2,6-dione is not mentioned in the search results, it is noted that piperidine-2,6-diones are the core backbone of the CRBN ligand in the design of PROTAC drugs .

Future Directions

The synthesis of piperidine-2,6-diones has received considerable attention due to their importance in drug design . The method mentioned above allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . Importantly, this method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable piperidine precursor with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)piperidine-2,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)piperidine-2,6-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various research applications .

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h3H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZSZLUUIIINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280045
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356518-29-1
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356518-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)piperidine-2,6-dione
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Reactant of Route 6
4-(Trifluoromethyl)piperidine-2,6-dione

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